molecular formula C13H17N3O B2526463 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol CAS No. 129655-59-0

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol

Cat. No.: B2526463
CAS No.: 129655-59-0
M. Wt: 231.299
InChI Key: LHBODUUXCWHZLN-UHFFFAOYSA-N
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Description

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . The future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

Mechanism of Action

Target of Action

The compound, 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol, is a derivative of 4-aminoquinoline . 4-Aminoquinoline compounds are known for their diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities . The primary targets of these compounds are often dependent on the specific disease condition they are designed to treat. For instance, in cancer, one of the common targets is the PI3K/AKT/mTOR signaling pathway .

Mode of Action

The interaction of this compound with its targets involves the formation of bonds with key enzymes or receptors, thereby altering their function. For instance, in the case of the PI3K/AKT/mTOR pathway, the compound may inhibit the activity of these enzymes, leading to a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the context of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to a decrease in cell survival, growth, and proliferation . This pathway is crucial for many cellular functions, including metabolism, growth, and survival, so its inhibition can have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. In the case of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and increased apoptosis, potentially leading to a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including this compound, are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are significant in the context of their potential therapeutic applications, particularly in the treatment of diseases like malaria and Alzheimer’s .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been shown to affect the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and metabolism . The modulation of this pathway by this compound can lead to changes in gene expression and metabolic activity, impacting cellular function and health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with acetylcholinesterase and butyrylcholinesterase, for instance, involves binding to the active site of these enzymes, thereby inhibiting their activity . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting acetylcholinesterase activity and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, binding proteins in the blood can facilitate the distribution of the compound to various tissues, influencing its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the lysosomes and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation of this compound in these compartments can influence its activity and contribute to its therapeutic effects.

Preparation Methods

The synthesis of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Amino Group: The amino group at the 3-position of the quinoline ring can be introduced through nitration followed by reduction or through direct amination reactions.

    Attachment of the Propanol Moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the propanol moiety can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Comparison with Similar Compounds

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug that also targets the heme detoxification pathway.

    Quinoline N-oxides: Important intermediates in the synthesis of various quinoline derivatives.

    4-Aminoquinoline: A class of compounds with diverse biological activities, including antimalarial and anticancer properties.

Properties

IUPAC Name

1-[(3-aminoquinolin-4-yl)amino]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,17)8-16-12-9-5-3-4-6-11(9)15-7-10(12)14/h3-7,17H,8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBODUUXCWHZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=NC2=CC=CC=C21)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the method of Example 26, 7.0 g (0.027 mole) of 4-(2-hydroxy-2-methylpropylamino)-3-nitroquinoline, 1 g of platinum on charcoal, 200 ml of toluene and 150 ml of ethanol was hydrogenated on a Paar apparatus. The solution was filtered, then evaporated to dryness to provide 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline was a solid residue. To the residue was added 50 ml of triethyl orthoformate and 5 drops of formic acid. The solution was heated at 135° to 140° C. for one hour, then allowed to stand for about 16 hours. The product was separated by filtration, dissolved in hydrochloric acid and reprecipitated with sodium hydroxide solution. The product was recrystallized from ethanol to provide 1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline, m.p. 169°-170° C. Analysis: Calculated for C14H15N3O.H2O: %C, 64.8; %H, 6.6; %N, 16.2; Found: %C, 65.1; %H, 6.6; %N, 16.4.
Quantity
7 g
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200 mL
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1 g
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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